
Tropan-3alpha-yl ferulate
Overview
Description
Tropan-3alpha-yl ferulate is a tropane alkaloid aromatic ester . It has a molecular formula of C18H23NO4 and a molecular weight of 317.4 g/mol.
Synthesis Analysis
Tropane alkaloids are known for their occurrence, biosynthesis, and pharmacological properties in a subsection of the plant family Solanaceae . The bicyclic ring of the tropane moiety forms the base of these alkaloids, and the largest number of tropane alkaloids is substituted on the atom C-3 of the tropane ring in the form of ester derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H23NO4. Tropane alkaloids are a group of tertiary or quaternary (N-oxides) bases comprising ca. 250 compounds that have the 8-azabicyclo [3.2.1]octane structure originating from L-ornithine and/or L-arginine in common, and bear at least one hydroxyl group in position 3 .Chemical Reactions Analysis
The reactions of tropane-3α-yl methanesulphonate with various nucleophiles have been investigated . For stronger nucleophiles, SN2 type reactions predominate over SN1 type, and more β-substituted tropanes are produced than α-isomers .Physical And Chemical Properties Analysis
This compound has a molecular weight of 317.4 g/mol. More detailed physical and chemical properties are not available in the current search results.Scientific Research Applications
Antioxidant and Antimicrobial Activity
Research on phenolic compounds, such as ferulic acid, highlights their significant antioxidant activities. These compounds are studied for their potential in reducing oxidative stress and combating microbial infections. For instance, the determination of phenolic contents and their antioxidant activities in vegetables using spectrophotometric methods reveals the importance of these compounds in dietary sources for health benefits (Stratil, Klejdus, & Kuban, 2006).
Neuroprotective Effects
Ferulic acid, a component of tropan-3alpha-yl ferulate, has been shown to offer protection against β‐amyloid peptide toxicity, a significant factor in Alzheimer's disease. Long-term administration of ferulic acid in vivo demonstrated resistance to β‐amyloid-induced neurotoxicity, suggesting its potential as a preventive treatment for Alzheimer's disease (Yan et al., 2001).
Application in Foods and Pharmaceuticals
Ferulic acid's low toxicity and various physiological functions, including anti-inflammatory, anti-thrombosis, and anti-cancer activities, make it widely used in the food and cosmetic industries. It serves as a raw material for vanillin production, a cross-linking agent for food gels, and an ingredient in sports foods and skin protection agents, highlighting its versatility and importance in enhancing health and well-being (Ou & Kwok, 2004).
Tropane Alkaloids Distribution and Chemical Taxonomy
The distribution and chemical taxonomy of tropane alkaloids, to which this compound is related, are essential for understanding the diverse biological activities of these compounds. Research on the genus Merremia revealed the occurrence and distribution of tropane and related alkaloids, providing insight into the chemical diversity and potential applications of these substances in scientific research and pharmacology (Jenett-Siems et al., 2005).
Mechanism of Action
Target of Action
Tropan-3alpha-yl ferulate is a derivative of tropane alkaloids, which are known for their pharmacological properties . The primary targets of tropane alkaloids are the acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system. Tropane alkaloids are useful as parasympatholytics that competitively antagonize acetylcholine .
Mode of Action
The compound interacts with its targets, the acetylcholine receptors, by competitively antagonizing acetylcholine . This means that it binds to the same site as acetylcholine on the receptor but does not activate the receptor. Instead, it prevents acetylcholine from binding and activating the receptor, thereby inhibiting the transmission of nerve signals.
Result of Action
Tropane alkaloids, in general, are known to have potent pharmacological activities . By competitively antagonizing acetylcholine, they can affect nerve signal transmission, which can lead to various physiological effects.
Safety and Hazards
Tropane alkaloids are secondary metabolites which occur in several plant families . Food aid contaminated with tropane alkaloids was determined to be the cause of food poisoning outbreaks in the Republic of Uganda and the Republic of South Sudan in 2019 . These events affected more than 300 people and even resulted in deaths .
Future Directions
properties
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-19-13-5-6-14(19)11-15(10-13)23-18(21)8-4-12-3-7-16(20)17(9-12)22-2/h3-4,7-9,13-15,20H,5-6,10-11H2,1-2H3/b8-4+/t13-,14+,15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPBFOSKTPFBGJ-LYEGFCJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C=CC3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119312 | |
| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86702-58-1 | |
| Record name | Tropan-3alpha-yl ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086702581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




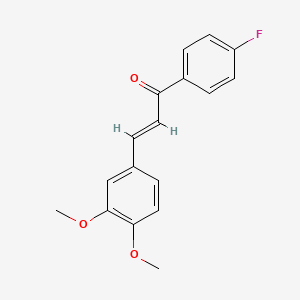
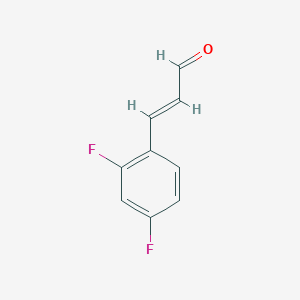

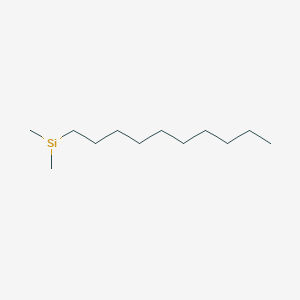
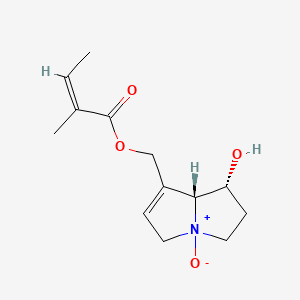
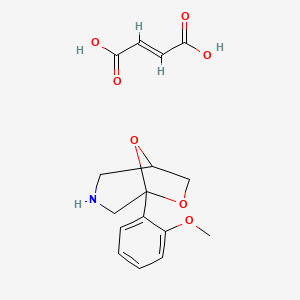
![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1609411.png)
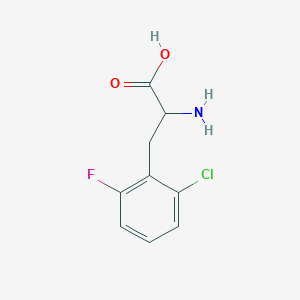
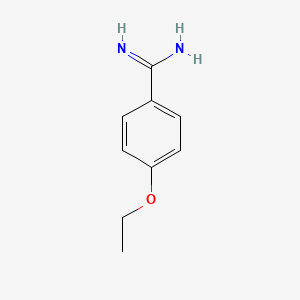
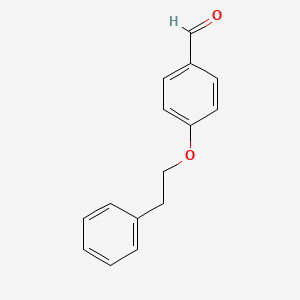

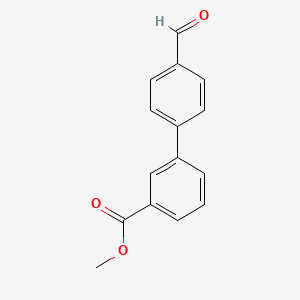
![1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene](/img/structure/B1609418.png)